molecular formula C25H26ClN5O3 B11278672 2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

Cat. No.: B11278672
M. Wt: 480.0 g/mol
InChI Key: MDHCULCXVFXTNQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl piperazine moiety, and a pyrazolo[1,5-A]pyrimidin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one typically involves a multi-step process. One common method involves the condensation of appropriate starting materials, such as 3-chlorophenyl hydrazine and 3-methoxyphenyl piperazine, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety

Uniqueness

Compared to similar compounds, 2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C25H26ClN5O3/c1-34-21-7-3-6-20(15-21)28-10-12-29(13-11-28)25(33)17-30-23-16-22(18-4-2-5-19(26)14-18)27-31(23)9-8-24(30)32/h2-7,14-16H,8-13,17H2,1H3

InChI Key

MDHCULCXVFXTNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)CCN4C3=CC(=N4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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